molecular formula C17H21N5O3 B3956191 1-acetyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine

1-acetyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine

Cat. No. B3956191
M. Wt: 343.4 g/mol
InChI Key: HQDYJNRATBRJPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The exact mechanism of action of 1-acetyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine is not fully understood. However, it has been proposed that the compound exerts its therapeutic effects by modulating various signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. It has also been shown to inhibit the expression of pro-inflammatory cytokines and promote the expression of anti-inflammatory cytokines.
Biochemical and Physiological Effects
1-acetyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the proliferation and induce apoptosis of cancer cells. It has also been shown to reduce inflammation and oxidative stress in various tissues. In addition, it has been shown to improve cognitive function and reduce neuronal damage in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-acetyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine is its potential therapeutic applications in various diseases. It has been extensively studied in preclinical models and has shown promising results. However, one of the limitations of this compound is its poor solubility in water, which may limit its bioavailability and therapeutic efficacy.

Future Directions

There are several future directions for the research on 1-acetyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine. One of the directions is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetic properties and improve its bioavailability. Furthermore, the compound can be tested in clinical trials to evaluate its safety and efficacy in humans. Finally, the compound can be modified to develop more potent and selective analogs with improved therapeutic properties.

Scientific Research Applications

1-acetyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies.

properties

IUPAC Name

1-[4-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-12-10-13(2)21(18-12)17-11-15(4-5-16(17)22(24)25)20-8-6-19(7-9-20)14(3)23/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDYJNRATBRJPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=CC(=C2)N3CCN(CC3)C(=O)C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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